molecular formula C9H11NO B8412380 6-Oxospiro[2.5]octane-5-carbonitrile

6-Oxospiro[2.5]octane-5-carbonitrile

Cat. No.: B8412380
M. Wt: 149.19 g/mol
InChI Key: BIWMXXIBWMMNOW-UHFFFAOYSA-N
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Description

6-Oxospiro[2.5]octane-5-carbonitrile is a spirocyclic compound characterized by a fused bicyclic system with a ketone (oxo) group at position 6 and a nitrile (carbonitrile) group at position 3. Its spiro[2.5]octane scaffold features a smaller cyclopropane-like ring fused to a larger cyclohexane-like ring, creating a rigid three-dimensional structure. This unique architecture makes it valuable in medicinal chemistry for exploring stereochemical interactions and bioactivity .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

6-oxospiro[2.5]octane-7-carbonitrile

InChI

InChI=1S/C9H11NO/c10-6-7-5-9(3-4-9)2-1-8(7)11/h7H,1-5H2

InChI Key

BIWMXXIBWMMNOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC(C1=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Carbonitriles with Varied Ring Sizes

  • 6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS: 909406-73-1): Shares the spiro[2.5]octane backbone but replaces the carbonitrile group with a carboxylic acid. Application: Carboxylic acid derivatives are more commonly used in peptide coupling or as intermediates for esterification.
  • tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1363381-18-3): Features a larger spiro[3.5]nonane system with nitrogen atoms in the rings. The diaza structure enhances hydrogen-bonding capabilities, making it suitable for protease inhibition studies . Key Difference: The additional nitrogen atoms and larger ring size alter conformational flexibility and solubility compared to the target compound.

Pyrimidine-5-carbonitrile Derivatives

  • 6-oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile (MFCD00228595): A planar pyrimidine ring with a sulfur substituent at position 2 and a phenyl group at position 3. Bioactivity: Thioxo groups in such compounds are associated with antimicrobial and enzyme inhibitory properties (e.g., leucine aminopeptidase inhibition) .
  • Structural Insight: X-ray diffraction shows an L-shaped conformation, suggesting distinct binding modes compared to spiro systems .

Physicochemical and Functional Comparisons

Property 6-Oxospiro[2.5]octane-5-carbonitrile 6-Oxaspiro[2.5]octane-1-carboxylic acid 6-oxo-4-phenyl-2-sulfanylpyrimidine-5-carbonitrile
Functional Groups Oxo, carbonitrile Oxo, carboxylic acid Oxo, thioxo, carbonitrile, phenyl
Ring System Spiro[2.5]octane Spiro[2.5]octane Planar pyrimidine
Polarity Moderate (nitrile dipole) High (carboxylic acid) Moderate (thioether, nitrile)
Bioactivity Potential Underexplored Limited to carboxylic acid applications Antimicrobial, enzyme inhibition
Synthetic Complexity High (spirocyclic synthesis) Moderate Moderate (pyrimidine scaffold)

Preparation Methods

Intramolecular Cyclization of Ester Precursors

A predominant method involves the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters. As detailed in EP2880008B1, methyl or ethyl esters undergo base-mediated Claisen condensation to form the spirocyclic core. For example, [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester cyclizes in tetrahydrofuran (THF) using sodium methoxide (NaOMe) at reflux temperatures (65–70°C). The reaction proceeds via enolate formation, followed by intramolecular nucleophilic attack on the carbonyl group, yielding 6-oxospiro[2.5]octane-5-carbonitrile after nitrile introduction.

Key Reaction Conditions

ParameterOptimal Value
SolventTetrahydrofuran (THF)
BaseSodium methoxide (1.2 equiv)
Temperature65–70°C
Reaction Time4–6 hours

This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions to prevent ester hydrolysis.

Acid-Catalyzed Cyclization

Alternative protocols employ Brønsted acids to accelerate cyclization. For instance, hydrochloric acid (HCl) in methanol facilitates the esterification and subsequent ring closure of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid. The nitrile group is introduced via nucleophilic substitution using cyanide sources (e.g., KCN) in dimethylformamide (DMF). While this approach reduces base sensitivity, side reactions such as over-alkylation necessitate careful stoichiometric control.

Multi-Step Synthesis via Intermediate Functionalization

Grignard Reagent-Mediated Alkylation

EvitaChem’s synthesis route utilizes Grignard reagents to construct the spirocyclic backbone. A ketone precursor reacts with methylmagnesium bromide (MeMgBr) in THF at −78°C, followed by quenching with aqueous NH₄Cl to yield a tertiary alcohol intermediate. Subsequent dehydration with POCl₃/pyridine and nitrilization with NaCN provides the target compound.

Critical Optimization Insights

  • Low temperatures (−78°C) minimize Grignard reagent decomposition.

  • POCl₃ efficiently dehydrates secondary alcohols without ring-opening side reactions.

Alternative Pathways: Nucleophilic Substitution and Reductive Amination

Nucleophilic Substitution of Halogenated Intermediates

Halogenated spiro intermediates (e.g., 6-bromospiro[2.5]octane-5-one) undergo nucleophilic substitution with metal cyanides. Using NaCN in DMSO at 120°C, the bromide is displaced, yielding the nitrile product. This method benefits from commercial availability of halogenated precursors but faces challenges in regioselectivity.

Reductive Amination Followed by Cyanidation

A less conventional route involves reductive amination of a spirocyclic ketone with ammonium acetate and NaBH₃CN, producing an amine intermediate. Subsequent diazotization with NaNO₂/HCl and treatment with CuCN introduces the nitrile group. While experimentally demanding, this approach allows modular functionalization of the spiro core.

Industrial-Scale Considerations and Challenges

Solvent and Catalyst Selection

Large-scale synthesis prioritizes cost-effectiveness and safety. THF, though effective, poses explosion risks; alternatives like 2-methyl-THF or cyclopentyl methyl ether (CPME) are being explored. Homogeneous catalysts (e.g., NaOMe) are often replaced with heterogeneous systems (e.g., immobilized bases) to simplify purification.

Yield Optimization and Byproduct Management

Common byproducts include:

  • Ring-opened derivatives : Mitigated by avoiding protic solvents.

  • Over-alkylated products : Controlled via slow reagent addition.

Chromatography remains the primary purification method, though crystallization protocols using hexane/EtOAC mixtures are emerging.

Q & A

Q. Q1. What are the key synthetic strategies for 6-Oxospiro[2.5]octane-5-carbonitrile?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the spirocyclic backbone via cyclization reactions, often using acid catalysts (e.g., Lewis acids) to promote ring closure .
  • Step 2 : Introduction of the oxo group through oxidation, employing reagents like KMnO₄ or TEMPO in solvent systems such as THF or DCM .
  • Step 3 : Functionalization with the carbonitrile group via nucleophilic substitution or cyanation reactions (e.g., using CuCN or NaCN) .
    Analytical Validation : Confirm the structure via 1H^1H/13C^{13}C NMR, IR (for C≡N stretch ~2200 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can continuous flow reactors improve the synthesis of spirocyclic nitriles?

Continuous flow systems enhance:

  • Scalability : Precise temperature/pressure control reduces side reactions, improving yield (e.g., >85% purity reported for similar spiro compounds) .
  • Safety : Minimizes handling of hazardous intermediates (e.g., cyanide reagents) by automating closed-loop processes .
    Methodology : Optimize residence time and reagent stoichiometry using inline monitoring (e.g., UV-vis spectroscopy) .

Structural and Stereochemical Analysis

Q. Q3. How do researchers resolve contradictions in spectral data for spirocyclic compounds?

Discrepancies in NMR/X-ray data arise from:

  • Dynamic ring puckering : Use variable-temperature NMR to observe conformational changes .
  • Crystal polymorphism : Compare X-ray diffraction patterns of multiple crystallizations (e.g., ethanol vs. hexane solvent systems) .
    Case Study : Ethyl 6-oxaspiro[2.5]octane-1-carboxylate showed distinct 1H^1H NMR shifts in polar vs. nonpolar solvents due to solvation effects .

Mechanistic Studies

Q. Q4. What reaction pathways govern the reactivity of the carbonitrile group in this compound?

The carbonitrile group participates in:

  • Nucleophilic additions : Reacts with Grignard reagents (e.g., RMgX) to form ketones or amines .
  • Cycloadditions : Engages in [3+2] reactions with azides for triazole formation, relevant to click chemistry .
    Kinetic Analysis : Use stopped-flow UV spectroscopy to track reaction rates under varying pH and temperature .

Biological Activity and Target Interactions

Q. Q5. What methodologies assess the compound’s interaction with biological targets?

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorescence-based substrates (e.g., fluorogenic kinase assays) .
  • Molecular docking : Compare binding affinities with similar spiro compounds (e.g., 5-ethyl-5-methyl derivatives) using AutoDock Vina .
    Data Interpretation : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends .

Comparative Studies and Substituent Effects

Q. Q6. How does the position of substituents influence reactivity and bioactivity?

CompoundSubstituent PositionKey Reactivity/BioactivityReference
This compound5-CNHigh electrophilicity for SNAr
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate1-COOEtEnhanced ester hydrolysis rates
5-Methyl-1,6-dioxaspiro derivatives5-CH3_3Steric hindrance reduces binding

Methodological Insight : Use Hammett plots to quantify electronic effects of substituents on reaction rates .

Handling Data Contradictions

Q. Q7. How to address conflicting reports on the compound’s stability?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
    Example : Discrepancies in melting points may arise from impurities; recrystallize using gradient cooling .

Advanced Applications in Drug Discovery

Q. Q8. What strategies optimize this compound for pharmacological use?

  • Prodrug design : Esterify the carbonitrile to improve bioavailability (e.g., tert-butyl ester derivatives) .
  • Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated oxidation sites .

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